molecular formula C15H17NO5 B8528075 Diethyl 2-(indol-4-yloxy)malonate CAS No. 868947-76-6

Diethyl 2-(indol-4-yloxy)malonate

Cat. No.: B8528075
CAS No.: 868947-76-6
M. Wt: 291.30 g/mol
InChI Key: DXCNQXWUOLNHNI-UHFFFAOYSA-N
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Description

Diethyl 2-(indol-4-yloxy)malonate is a malonate ester derivative featuring an indole moiety substituted at the 4-position via an ether linkage. Malonate esters are widely utilized in organic synthesis due to their versatility as nucleophiles and electrophiles, enabling the construction of heterocycles, polyketides, and complex natural products.

Properties

CAS No.

868947-76-6

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

diethyl 2-(1H-indol-4-yloxy)propanedioate

InChI

InChI=1S/C15H17NO5/c1-3-19-14(17)13(15(18)20-4-2)21-12-7-5-6-11-10(12)8-9-16-11/h5-9,13,16H,3-4H2,1-2H3

InChI Key

DXCNQXWUOLNHNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)OC1=CC=CC2=C1C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs of diethyl malonate derivatives, emphasizing substituents, synthetic applications, and bioactivity:

Compound Name Substituents Key Reactions/Applications Biological Activity References
Diethyl 2-(indol-4-yloxy)malonate Indol-4-yloxy ether Potential heterocycle synthesis Hypothesized enzyme inhibition
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene Gould-Jacob reaction (quinolone synthesis) Broad-spectrum antibacterial
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridin-2-ylmethylene [3 + 2] Annulation with arynes N/A
Diethyl 2-[(4-chloroanilino)methylene]malonate 4-Chloroanilino methylene Intermediate for heterocyclic amines Not reported
Diethyl 2-[1H-indol-3-yl(phenyl)methyl]malonate Indol-3-yl benzyl Alkaloid synthesis Natural product intermediates
Diethyl 2-(3,5-diiodo-4-methoxyphenoxy)malonate Diiodo-methoxyphenoxy Heavy-atom derivatives Radiopharmaceutical potential
Diethyl 2-(2-methoxy-4-nitrophenyl)malonate Methoxy-nitroaryl Photolabile protecting groups N/A

Physicochemical Properties

  • Molecular Weight and Solubility: The diiodo-methoxyphenoxy derivative () has a high molecular weight (623.95 g/mol), reducing aqueous solubility. The indol-4-yloxy group, being less bulky, may improve solubility compared to halogenated analogs .
  • Electronic Effects: Methoxy and nitro groups () enhance electrophilicity at the malonate core, favoring nucleophilic attacks.

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